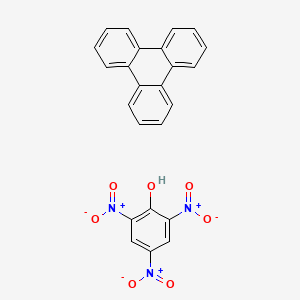

2,4,6-Trinitrophenol;triphenylene

Description

Properties

CAS No. |

72454-49-0 |

|---|---|

Molecular Formula |

C24H15N3O7 |

Molecular Weight |

457.4 g/mol |

IUPAC Name |

2,4,6-trinitrophenol;triphenylene |

InChI |

InChI=1S/C18H12.C6H3N3O7/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-12H;1-2,10H |

InChI Key |

NTQMMCYORZIELQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Engineering

Strategies for Co-crystal Formation of 2,4,6-Trinitrophenol;triphenylene (B110318)

The formation of the 2,4,6-Trinitrophenol;triphenylene co-crystal can be achieved through several established methods, each with distinct advantages and mechanisms. These approaches can be broadly categorized into solution-based, solid-state, and vapor-phase techniques.

Solution-based methods are the most conventional approaches for growing co-crystals. These techniques rely on dissolving both co-formers in a solvent or solvent mixture, followed by a process to induce supersaturation and subsequent crystallization.

Slow Evaporation: This is the most common technique for generating high-quality single co-crystals. nih.gov It involves dissolving stoichiometric amounts of 2,4,6-trinitrophenol and triphenylene in a common solvent. The solvent is then allowed to evaporate slowly, increasing the concentration of the solutes until supersaturation is reached and co-crystals nucleate and grow. nih.govnih.gov The selection of the solvent is critical; for successful co-crystallization, both components should have similar solubility profiles to prevent the premature precipitation of the less soluble component. nih.gov For instance, a co-crystal of 3-methoxy-4-hydroxybenzaldehyde and TNP has been successfully grown using ethanol (B145695) as the solvent. nih.gov

Slow Cooling: In this method, the co-formers are dissolved in a solvent at an elevated temperature to achieve complete dissolution. The solution is then cooled slowly, which decreases the solubility of the components and leads to crystallization. Precise control over the cooling rate is essential, as slow cooling generally yields larger and purer crystals. vapourtec.com The final crystalline form can be influenced by the kinetics of nucleation and growth in the solution, which is tied to the level of supersaturation achieved during cooling. wikipedia.org

Reaction Crystallization: This technique is suitable when the co-crystal components have different solubilities. The reactants are mixed in non-stoichiometric concentrations to generate a supersaturated solution of the co-crystal, leading to its precipitation. nih.gov

Solid-state synthesis, or mechanochemistry, offers a green and efficient alternative to solution-based methods by reducing or eliminating the need for bulk solvents. These methods use mechanical energy to induce chemical reactions and phase transformations.

Neat Grinding: This technique involves the grinding of the two solid co-formers together without any added solvent. The mechanical force breaks down the crystal lattices of the reactants, increases the surface area, and facilitates molecular diffusion, which can lead to the formation of the co-crystal. nih.govacs.org

Liquid-Assisted Grinding (LAG): In LAG, a small, substoichiometric amount of a liquid is added to the solid reactants during grinding. This liquid phase can act as a lubricant, accelerating mass transport and increasing the rate of co-crystal formation. wikipedia.org This method has been shown to improve yield, product crystallinity, and can sometimes allow for the formation of co-crystals that are inaccessible through neat grinding or solution methods. wikipedia.orgjonesday.com

The mechanism in many mechanochemical reactions involves the formation of a metastable eutectic melt. acs.org Grinding the two components together can generate a sticky paste or a low-melting eutectic phase that enhances the mixing and mobility of the molecules, facilitating the rearrangement into the stable co-crystal structure. acs.orgresearchgate.net

Vapor-phase deposition represents a highly controlled method for producing pure, high-quality crystals. This technique is particularly useful for organic materials that can be sublimated without decomposition.

Physical Vapor Transport (PVT): In this method, the two components, 2,4,6-trinitrophenol and triphenylene, are heated in a vacuum to induce sublimation. wikipedia.orgyoutube.com The resulting vapors are then transported, often with the help of an inert carrier gas, from the high-temperature source zone to a cooler deposition zone. youtube.com In the cooler region, the vapors co-condense on a substrate, forming the co-crystal. flogen.org This technique offers excellent control over growth conditions and can produce crystals with high purity and potentially different polymorphic structures than those obtained from solution. researchgate.net

Vapor diffusion has also been proposed as a mass transport mechanism that can facilitate co-crystallization even during solid-state grinding. nih.gov

Control of Stoichiometry in this compound Complex Formation

The stoichiometry of a co-crystal is a defining characteristic that is influenced by the synthetic methodology and the thermodynamics of the system. In solution-based methods like slow evaporation, the stoichiometry of the resulting co-crystal is often dictated by dissolving the components in the desired molar ratio. nih.gov

However, the final stoichiometry is not always so straightforward. Studies on other TNP complexes have shown specific molar ratios. For example, a reaction between TNP and the thiocyanate (B1210189) ion resulted in a 1:2 molar proportion. vapourtec.com Similarly, a fluorescent chelated Zn2+–anthracene complex detected TNP in a 1:2 stoichiometry. wikipedia.org

In solid-state synthesis, the formation can be more complex. A stepwise mechanism has been observed in some neat grinding reactions, where an intermediate co-crystal with one stoichiometry (e.g., 1:1) forms first, which then transforms into the final, thermodynamically stable product with a different stoichiometry (e.g., 2:1). nih.gov This highlights that kinetic products can be isolated before the system reaches thermodynamic equilibrium. Furthermore, external stimuli, such as exposure to vapor, can induce transformations that alter the co-crystal's stoichiometry. jonesday.com

Influence of Solvent Environment on Adduct Assembly

In solution-based crystallization, the solvent is not merely a medium for dissolution but plays a crucial role in the adduct assembly process. The choice of solvent can significantly impact the outcome of co-crystallization. nih.govresearchgate.net

The primary factor is the solubility of the individual co-formers. For the this compound system, a solvent must be chosen in which both components are congruently soluble. If one component is significantly less soluble than the other, it may precipitate out of the solution alone, preventing co-crystal formation. nih.gov

Research on the crystallization of related nitroaromatic compounds suggests that the solvent's role is often more kinetic than structural. wikipedia.org Rather than directly guiding the molecular arrangement, the solvent's properties influence the degree of supersaturation that can be achieved, which in turn governs the kinetics of nucleation and growth. wikipedia.org The polarity and hydrogen-bonding capability of the solvent can also affect the state of the co-formers in solution. For instance, due to its strong acidity, 2,4,6-trinitrophenol was found to dissociate in both acidified 2-propanol and water, which would fundamentally alter the interacting species available for co-crystal assembly. researchgate.net

Below is a table summarizing the influence of different solvents on the crystallization of nitrophenols, providing insights applicable to the title compound.

| Solvent | Compound(s) | Observation | Reference |

| Ethanol | 3-methoxy-4-hydroxybenzaldehyde-2,4,6-trinitrophenol | Successful growth of co-crystal via slow evaporation. | nih.gov |

| Ethanol, Acetone | 2,4,6-trinitrophenol (TNP) | Used for growing bulk single crystals of TNP. | nih.gov |

| 2-Propanol, Water | 2,4,6-trinitrophenol (TNP) | TNP dissociated in both solvents due to its strong acidity. | researchgate.net |

| Various | 2,4,6-trinitrotoluene (B92697) (TNT) | Polymorphic outcome linked to kinetics (solubility/supersaturation) rather than specific solvent-solute interactions. | wikipedia.org |

Mechanistic Aspects of Co-crystallization Kinetics

The study of kinetics provides insight into the rate and mechanism of co-crystal formation. The kinetics vary significantly between solution-based and solid-state methods.

The kinetics of mechanochemical co-crystallization are often investigated using in-situ monitoring techniques like time-resolved X-ray powder diffraction (XRPD). acs.orgresearchgate.net These studies have revealed that many such reactions are not simple solid-state transformations. For instance, the mechanosynthesis of an ibuprofen-nicotinamide co-crystal was shown to be facilitated by the formation of a molten phase, which enhances molecular mobility and mixing. researchgate.net Kinetic analysis of the XRPD data allowed for the determination of a rate constant for the co-crystal formation. researchgate.net A similar mechanism, proceeding through a metastable low-melting eutectic phase, was observed in the rapid co-crystallization of thymol (B1683141) and hexamethylenetetramine. acs.org These findings suggest that the kinetics of solid-state co-crystallization are often governed by the formation and properties of intermediate, non-crystalline phases.

| Method | System | Kinetic Findings | Proposed Mechanism | Reference |

| Spectrophotometry (Solution) | TNP + Thiocyanate Ion | First-order in TNP, First-order in SCN⁻ (Second-order overall). | Outer-sphere mechanism; no intermediate complex observed. | vapourtec.com |

| In-situ XRPD (Mechanochemical) | Ibuprofen + Nicotinamide | Rate constant (k) of ~0.057 min⁻¹. | Formation facilitated by a molten phase enhancing mixing. | researchgate.net |

| In-situ XRPD (Mechanochemical) | Thymol + Hexamethylenetetramine | Rapid completion (< 5 seconds). | Proceeds through the formation of a metastable low-melting eutectic phase. | acs.org |

Advanced Structural Elucidation and Supramolecular Architecture

Single-Crystal X-ray Diffraction for Molecular Packing Analysis

Analysis of Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are a pivotal driving force in the formation of cocrystals, providing directional and stabilizing interactions. researchgate.net In the 2,4,6-trinitrophenol;triphenylene (B110318) system, the primary hydrogen bond donor is the acidic hydroxyl (-OH) group of the trinitrophenol molecule. Structural analysis of related picric acid cocrystals shows that this hydroxyl group readily forms hydrogen bonds with suitable acceptor atoms. researchgate.net

The crystal structure is stabilized by intermolecular hydrogen bonds, including conventional O-H···O bonds between the phenolic hydroxyl group and an oxygen atom of a nitro group on an adjacent trinitrophenol molecule. researchgate.netnih.gov Additionally, weaker C-H···O hydrogen bonds are prevalent, where hydrogen atoms from the aromatic rings of both triphenylene and trinitrophenol interact with the oxygen atoms of the nitro groups. researchgate.netrsc.org These interactions collectively create a robust, three-dimensional supramolecular network. researchgate.net

| Interaction Type | Donor-H···Acceptor | Typical Distance (Å) | Typical Angle (°) | Significance |

|---|---|---|---|---|

| Strong Hydrogen Bond | O-H···O (nitro) | ~2.6 - 2.8 | >160 | Primary interaction linking trinitrophenol molecules. |

| Weak Hydrogen Bond | C-H···O (nitro) | ~2.4 - 2.9 | >140 | Contributes to overall crystal packing stability. researchgate.net |

Characterization of π-π Stacking Geometries

Given the planar aromatic nature of both 2,4,6-trinitrophenol and triphenylene, π-π stacking interactions are fundamental to the crystal's architecture. researchgate.netresearchgate.net These non-covalent interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings. In such cocrystals, the molecules typically adopt an offset or parallel-displaced stacking arrangement rather than a direct face-to-face conformation to minimize electrostatic repulsion. nih.govrsc.org

The geometry of these stacks is characterized by specific parameters, including the inter-ring centroid-to-centroid distance and the dihedral angle between the planes of the interacting rings. For picric acid cocrystals with aromatic partners, typical centroid-to-centroid distances fall within the range of 3.3 to 3.8 Å, which is indicative of significant π-π stacking. researchgate.net These interactions are a major driving force for cocrystal formation, often contributing more to the binding energy than hydrogen bonding. researchgate.net

| Parameter | Typical Value | Significance |

|---|---|---|

| Centroid-to-Centroid Distance | 3.3 - 3.8 Å | Indicates the proximity of the stacked aromatic rings. researchgate.net |

| Dihedral Angle | < 5° | Measures the parallelism between the planes of the two rings. researchgate.net |

| Stacking Conformation | Offset / Parallel-Displaced | Minimizes repulsion and optimizes attractive forces between π-systems. nih.gov |

Determination of Charge-Transfer Stacking Motifs

The cocrystal of 2,4,6-trinitrophenol and triphenylene is a classic example of a charge-transfer (CT) complex. documentsdelivered.com Triphenylene, with its extended π-system, acts as an electron donor, while trinitrophenol, with three strongly electron-withdrawing nitro groups, serves as a potent electron acceptor. nih.gov This donor-acceptor relationship leads to a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of triphenylene to the lowest unoccupied molecular orbital (LUMO) of trinitrophenol.

This charge transfer is a key stabilizing interaction within the π-π stacks and is often responsible for the deep color (typically red or orange) of the resulting crystals. The formation of these CT complexes can be investigated through spectroscopic methods and supported by computational studies, such as Mulliken charge analysis, which quantifies the electron transfer between the component molecules upon cocrystallization. researchgate.net The resulting electrostatic interactions further strengthen the bond between the donor and acceptor molecules. rsc.org

Powder X-ray Diffraction for Phase Identification and Polymorphism

Powder X-ray Diffraction (PXRD) is an essential and non-destructive tool for the characterization of polycrystalline materials. mdpi.com In the context of the 2,4,6-trinitrophenol;triphenylene system, PXRD is used to confirm the formation of a new cocrystal phase. researchgate.nettandfonline.com The resulting diffraction pattern of the cocrystal is unique and distinct from the patterns of the individual starting materials (trinitrophenol and triphenylene) or their simple physical mixture. acs.org Each crystalline solid produces a characteristic diffraction pattern, or "fingerprint," which allows for definitive phase identification. nih.gov

Furthermore, PXRD is the primary technique for investigating polymorphism—the ability of a substance to exist in two or more crystalline forms. rsc.orgrsc.org Different polymorphs of the this compound cocrystal, should they exist, would arise from different packing arrangements or intermolecular interactions and would each exhibit a distinct PXRD pattern. Polymorph screening, often involving crystallization from various solvents or under different thermal conditions, coupled with PXRD analysis, is critical for identifying the complete polymorphic landscape of the cocrystal. tricliniclabs.com

Spectroscopic Investigations of Intermolecular Interactions

While diffraction methods provide structural information, spectroscopic techniques offer insight into the energetic and electronic aspects of the intermolecular interactions within the cocrystal.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the intermolecular interactions in cocrystals by detecting changes in the vibrational frequencies of functional groups. jppres.com The formation of hydrogen bonds and other non-covalent interactions within the this compound cocrystal leads to noticeable shifts in the characteristic vibrational bands of the constituent molecules. researchgate.netresearchgate.net

Analysis of the FTIR spectrum provides direct evidence of hydrogen bonding. The O-H stretching vibration of the phenolic group in trinitrophenol is particularly sensitive. In a free molecule, this band appears at a higher frequency. Upon formation of an O-H···O hydrogen bond in the cocrystal, this band is expected to shift to a lower wavenumber (a red shift) and become broader and more intense. Similarly, the vibrational modes associated with the nitro groups (asymmetric and symmetric stretching) and the aromatic C-H and C=C bonds of both molecules may also exhibit shifts, indicating their participation in the supramolecular assembly. nih.govnih.gov

| Functional Group | Vibrational Mode | Expected Change upon Cocrystallization | Reason for Change |

|---|---|---|---|

| Phenolic -OH | O-H stretch | Significant red shift (to lower cm⁻¹) and broadening | Involvement in O-H···O hydrogen bonding weakens the O-H bond. |

| Nitro -NO₂ | Asymmetric/Symmetric stretch | Shift in frequency and/or intensity | Participation in C-H···O hydrogen bonds and charge-transfer interactions. |

| Aromatic Rings | C-H and C=C stretch/bend | Minor shifts in frequency | Perturbation due to π-π stacking and weak C-H···O interactions. researchgate.net |

Raman Spectroscopy for Lattice Vibrations and Charge Transfer Signatures

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a material. In the context of the this compound complex, it provides insights into the low-frequency lattice vibrations and the electronic perturbations arising from charge transfer.

Low-frequency Raman microscopy, in conjunction with density-functional calculations, has been effectively used to study the lattice vibrations in molecular crystals like coronene, a system analogous to triphenylene. aps.org This approach allows for the identification of polymorph-dependent lattice phonons and provides a clear assignment of vibrational modes based on polarization dependence. aps.org For the this compound complex, similar studies would reveal how the intermolecular interactions within the crystal lattice influence the vibrational modes. The formation of the charge-transfer complex is expected to introduce new vibrational features and shift existing ones compared to the individual components.

Theoretical studies using density functional theory (DFT) have been employed to investigate the infrared and Raman spectra of related nitro-polycyclic aromatic hydrocarbons. nih.gov These calculations help in proposing normal mode assignments, with a particular focus on the vibrations of the nitro groups, which are crucial in the charge-transfer interaction. nih.gov In the complex, the stretching frequencies of the nitro groups of 2,4,6-trinitrophenol are anticipated to be altered due to the partial transfer of electron density from triphenylene.

Surface-Enhanced Raman Scattering (SERS) is another valuable technique that can provide enhanced signals for molecules adsorbed on metallic nanostructures. researchgate.netkfupm.edu.sa While direct SERS studies on the this compound complex are not widely reported, the methodology has been successfully applied to similar halogenated anilines, allowing for detection at very low concentrations. researchgate.netkfupm.edu.sa This suggests that SERS could be a sensitive probe for studying the charge-transfer interactions at interfaces.

Electronic Absorption Spectroscopy (UV-Vis) for Charge-Transfer Bands

Electronic absorption spectroscopy, or UV-Vis, is a key method for identifying and characterizing the charge-transfer (CT) bands that are a hallmark of electron donor-acceptor complexes. The formation of the this compound complex gives rise to a new, broad absorption band at longer wavelengths (lower energy) than the absorptions of the individual components. This new band is the result of the excitation of an electron from the highest occupied molecular orbital (HOMO) of the triphenylene donor to the lowest unoccupied molecular orbital (LUMO) of the 2,4,6-trinitrophenol acceptor. bpchalihacollege.org.in

The UV-Vis spectrum of 2,4,6-trinitrophenol itself shows characteristic absorption peaks. researchgate.netresearchgate.net For instance, in the presence of a reducing agent, changes in the absorption spectrum can be monitored to follow reaction kinetics. researchgate.net The electronic absorption spectra of picric acid can be influenced by the solvent and its protonation state. researchgate.net The absorption spectrum of triphenylene also has distinct features. researchgate.net When the complex is formed, the resulting CT band is a clear indication of the electronic interaction between the donor and acceptor molecules.

The position and intensity of the charge-transfer band can provide information about the strength of the donor-acceptor interaction. Generally, a more intense and red-shifted (lower energy) CT band indicates a stronger interaction. Studies on similar systems, such as complexes of 2,4,6-trinitrotoluene (B92697) (TNT), have utilized UV-Vis spectroscopy to analyze reaction mechanisms and identify intermediates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Electronic Environment Perturbations

Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive probe of the local chemical environment of atomic nuclei. In the this compound complex, the formation of the charge-transfer complex leads to perturbations in the chemical shifts of the protons of both molecules, providing evidence for the electronic interactions.

¹H NMR spectroscopy reveals changes in the chemical shifts of the aromatic protons of both triphenylene and 2,4,6-trinitrophenol upon complexation. The proton signals of the donor molecule (triphenylene) typically shift downfield (to higher ppm values) due to the deshielding effect caused by the partial transfer of electron density to the acceptor. Conversely, the proton signals of the acceptor molecule (2,4,6-trinitrophenol) may experience smaller shifts. Concentration-dependent ¹H NMR studies of triphenylene derivatives have been used to investigate aggregation and intermolecular interactions. rsc.org The chemical shifts for pure triphenylene and picric acid are well-documented. chemicalbook.comspectrabase.com

Solid-state NMR, combined with GIPAW (gauge-including projector augmented wave) calculations, is a powerful technique for studying intermolecular interactions in co-crystals. nih.gov This method can quantify the changes in chemical shifts upon crystal formation, providing direct insight into hydrogen bonding and π-π stacking interactions. nih.gov For the this compound complex, such an approach would be invaluable in elucidating the precise nature of the intermolecular forces that stabilize the co-crystal structure.

The following table summarizes the typical ¹H NMR chemical shifts for the individual components. In the complex, these shifts would be perturbed due to the charge-transfer interaction.

| Compound | Proton | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| Triphenylene | Aromatic (A) | 8.636 | CDCl₃ |

| Triphenylene | Aromatic (B) | 7.642 | CDCl₃ |

| 2,4,6-Trinitrophenol | Aromatic | ~9.1 | Acetone-d6 |

| 2,4,6-Trinitrophenol | -OH | Variable | Acetone-d6 |

Morphological Analysis of Crystalline Forms

The formation of the this compound complex often results in the growth of single crystals with distinct morphologies. The shape and habit of these crystals are a macroscopic expression of the underlying molecular packing and intermolecular interactions.

Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface morphology of crystalline materials. researchgate.net It can reveal details about the crystal shape, size, and surface features. For the this compound complex, SEM would likely show well-defined crystal facets, indicative of an ordered crystalline structure. In a study on an eco-friendly synthesis of 2,4,6-trinitrophenol, SEM was used to confirm the morphology of the product. researchgate.net

Thermal Analysis for Phase Transitions in the Complex System

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the thermal stability and phase behavior of the this compound complex.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting points, phase transitions, and heats of fusion. The DSC thermogram of the this compound co-crystal would be expected to show a single, sharp endothermic peak at a melting point that is distinct from the melting points of the individual components. researchgate.netresearchgate.netoamjms.eu This distinct melting point is a strong indicator of the formation of a new crystalline phase. For example, studies on other co-crystals have shown that the melting point of the co-crystal can be either higher or lower than that of the pure components. scribd.com

TGA measures the change in mass of a sample as a function of temperature. This provides information about the thermal stability and decomposition of the material. The TGA curve for the this compound complex would indicate the temperature at which the complex begins to decompose. nih.gov Picric acid itself is known to be a high-energy material that can explode at high temperatures. nih.govstanford.edu The thermal stability of the complex compared to pure picric acid is of significant interest. In some cases, co-crystallization can alter the thermal stability of the components. researchgate.netjmst.info

The following table summarizes the expected thermal data for the individual components and the complex.

| Compound | Melting Point (°C) | Decomposition Onset (°C) |

|---|---|---|

| 2,4,6-Trinitrophenol | 121.8 | ~300 (explodes) |

| Triphenylene | 198-199 | >200 |

| This compound Complex | Distinct from components | To be determined |

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations offer a microscopic view of the electronic properties of the 2,4,6-trinitrophenol;triphenylene (B110318) complex.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. researchgate.netnih.gov For the 2,4,6-trinitrophenol;triphenylene complex, geometry optimization is typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p). researchgate.netikm.org.my This process involves taking the initial atomic coordinates, often from experimental crystallographic data (CIF files), and calculating the lowest energy arrangement of the atoms. researchgate.netnih.gov

In related studies of picric acid co-crystals, the B3LYP/6-311G(d,p) level of theory has been effectively used to fully optimize the geometries. researchgate.net This optimization is essential, as even small changes in molecular arrangement can significantly impact the electronic and interactive properties of the complex. The process ensures that the theoretical model accurately represents the stable state of the molecular complex, providing a reliable foundation for further analysis. chemrxiv.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity, kinetic stability, and electronic transport properties of a molecule. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity and a greater ease of electronic excitation. researchgate.net

For charge-transfer complexes like that of 2,4,6-trinitrophenol and triphenylene, the HOMO and LUMO are often localized on different components of the complex. Typically, the HOMO is located on the electron donor molecule (triphenylene), while the LUMO is on the electron acceptor (2,4,6-trinitrophenol). researchgate.net This spatial separation is characteristic of a charge-transfer interaction.

In a study of picric acid co-crystals with different aromatic compounds, the HOMO-LUMO energy gaps were calculated using DFT. The results showed that the localization of these orbitals and the magnitude of the gap are dependent on the specific co-former molecule. For instance, in one complex, the LUMO was primarily on the picric acid moiety, while the HOMO was localized on the co-former. researchgate.net The calculated energy gaps for various picric acid co-crystals ranged from 2.17 eV to 3.22 eV. researchgate.net

Table 1: Global Reactivity Parameters of Selected Picric Acid Co-Crystals This table presents data for representative picric acid co-crystals (M-1, M-2, M-3, M-4) from a comparative study to illustrate the typical range of values for these parameters.

| Reactivity Parameter | M-1 | M-2 | M-3 | M-4 |

| EHOMO (eV) | -5.95 | -5.95 | -6.57 | -6.12 |

| ELUMO (eV) | -2.73 | -3.78 | -4.28 | -3.61 |

| ΔE (eV) | 3.22 | 2.17 | 2.29 | 2.51 |

| Chemical Hardness, η (eV) | 1.61 | 1.08 | 1.14 | 1.25 |

| Data sourced from a DFT study on picric acid co-crystals. researchgate.net |

The degree of charge transfer (DCT) quantifies the amount of electron density that moves from the donor to the acceptor molecule upon complex formation. This is a key feature of charge-transfer complexes. acs.org The DCT can be calculated using methods like Mulliken population analysis, which partitions the total electron density among the atoms in the complex. ikm.org.my

In the ground state of the complex, a certain amount of charge is transferred. For the complex formed between N-(4-methoxyphenyl)-2-oxooxazolidine-3-sulfonamide and picric acid, a DCT of 0.119e was calculated, indicating a significant charge transfer from the donor to the picric acid acceptor. ikm.org.my This transfer is a result of the electronic interaction between the HOMO of the donor and the LUMO of the acceptor. ru.nl The formation of these complexes often involves a combination of charge transfer, hydrogen bonding, and π-π stacking interactions. acs.orgresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. escholarship.orgacs.org This technique is highly valuable for understanding the dynamic nature of intermolecular interactions in condensed phases, including charge-transfer complexes. capes.gov.br By simulating the motions of the constituent molecules, MD can provide insights into the stability of the complex, the preferred orientations of the molecules, and the role of the surrounding environment on the interaction. escholarship.org

For systems like the this compound complex, MD simulations can model how the molecules arrange themselves to maximize favorable interactions, such as π-π stacking between the aromatic rings. vu.nl These simulations can also compute thermodynamic properties like the free energy of binding, which quantifies the strength of the association between the donor and acceptor molecules. acs.org The use of polarizable force fields in MD simulations can more accurately capture the electronic polarization effects that are important in charge-transfer systems. acs.org

Theoretical Modeling of Non-Covalent Interactions

Non-covalent interactions are the dominant forces holding molecular complexes like this compound together. researchgate.netnih.gov These interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces, are crucial for the stability of the crystal lattice. researchgate.net Theoretical modeling allows for the detailed analysis and quantification of these forces.

Hydrogen bonding plays a pivotal role in directing the assembly of picric acid co-crystals. researchgate.net The phenolic hydroxyl group of 2,4,6-trinitrophenol can act as a hydrogen bond donor, while the nitro groups can act as acceptors. Furthermore, if the co-former molecule has hydrogen bond donor or acceptor sites, a network of hydrogen bonds can be formed. researchgate.net

Analysis of Van der Waals Interactions and Dispersion Forces

The stability of the this compound complex is significantly influenced by Van der Waals (VdW) interactions, particularly dispersion forces, which are crucial in the association of non-polar and polarizable molecules. The planar, electron-rich triphenylene and the polar, electron-deficient 2,4,6-trinitrophenol engage in substantial π-π stacking interactions.

Computational models, particularly Density Functional Theory (DFT) with dispersion corrections (DFT-D), are indispensable for accurately describing these non-covalent interactions. nih.govyoutube.com Methods like the exchange-dipole moment (XDM) model or the addition of a damped atom-pairwise C6/R^6 term (as in Grimme's D3 or D4 corrections) to standard DFT functionals have proven effective in capturing the long-range electron correlation that gives rise to dispersion forces. nih.gov

For the triphenylene-picric acid system, calculations would typically reveal a parallel-displaced or a T-shaped stacking arrangement to be energetically more favorable than a perfect face-to-face orientation. This is a common feature in π-stacked systems, as it minimizes electrostatic repulsion between the π-electron clouds. researchgate.net The interaction energy is a composite of electrostatic interactions (between the electron-rich π-system of triphenylene and the electron-poor, nitro-substituted ring of picric acid) and dominant dispersion forces. High-level ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)), can provide benchmark data for the interaction energies, although they are computationally more demanding. arxiv.org

A representative breakdown of the interaction energy components for a similar aromatic donor-acceptor complex is presented in Table 1.

Table 1: Illustrative Interaction Energy Decomposition for a Parallel-Displaced Aromatic-Aromatic Complex

| Interaction Component | Energy (kcal/mol) |

| Electrostatic | -3.5 |

| Exchange-Repulsion | +6.0 |

| Dispersion | -10.5 |

| Induction | -1.5 |

| Total Interaction Energy | -9.5 |

Note: The values in this table are illustrative and represent typical magnitudes for π-stacked charge-transfer complexes.

The roughness of the molecular surfaces, when considered in computational models, can lead to lower average interaction energies compared to idealized geometries, highlighting the importance of accurate structural representation. researchgate.net

Computational Insights into Cation-π and Anion-π Interactions

The interaction between 2,4,6-trinitrophenol and triphenylene can also be analyzed in the context of cation-π and anion-π interactions, especially if a degree of proton transfer from the acidic phenol (B47542) group of picric acid to the π-system of triphenylene is considered. nih.gov 2,4,6-Trinitrophenol is a strong acid, and in certain environments, it can exist as the picrate (B76445) anion.

Anion-π Interactions: Should the picrate anion be formed, it can interact favorably with the electron-rich π-face of triphenylene. This anion-π interaction is counterintuitive, as it involves the interaction of an anion with an electron-rich aromatic system. However, the quadrupole moment of the aromatic ring can lead to an attractive interaction with the anion positioned above the center of the ring. Computational studies on other systems have shown that anion-π interactions can be significant, contributing to the stability of the complex. nih.gov

Cation-π Interactions: Conversely, if a proton from picric acid associates with the triphenylene ring, forming a delocalized carbocation (an arenium ion), this cation would be stabilized by the electron-withdrawing nitro groups on the picrate anion. More relevantly, in a broader context of designing similar systems, a cationic functionality could be introduced to interact with the triphenylene π-cloud. ejournal.by The strength of cation-π interactions is well-documented and can be accurately modeled using computational methods like the M06 DFT functional. researchgate.netejournal.byaps.org

The balance between a neutral charge-transfer complex and a proton-transferred ion pair can be subtle and highly dependent on the crystalline environment and the presence of solvent molecules. Computational analysis of the potential energy surface can elucidate the most stable form of the complex.

Prediction of Spectroscopic Signatures and Photophysical Phenomena

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of charge-transfer complexes. youtube.com For the this compound system, Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. researchgate.netnih.gov

Upon complex formation, a new, broad absorption band, not present in the spectra of the individual components, is expected to appear at longer wavelengths (a red shift). jetir.org This is the characteristic charge-transfer band, corresponding to the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO), primarily localized on the triphenylene donor, to the Lowest Unoccupied Molecular Orbital (LUMO), mainly located on the 2,4,6-trinitrophenol acceptor. researchgate.net TD-DFT calculations can predict the wavelength of this charge-transfer maximum (λ_CT) and its oscillator strength. researchgate.net

Table 2 shows a hypothetical comparison of experimental and TD-DFT predicted λ_max for a similar charge-transfer complex.

Table 2: Illustrative Comparison of Experimental and Computationally Predicted UV-Vis Absorption Maxima for a Charge-Transfer Complex

| Species | Experimental λ_max (nm) | TD-DFT Predicted λ_max (nm) |

| Donor (e.g., Triphenylene) | 295 | 298 |

| Acceptor (e.g., Picric Acid) | 355 | 360 |

| CT Complex | 450 | 455 |

Note: These are representative values. The accuracy of TD-DFT predictions depends on the chosen functional and basis set.

Furthermore, computational methods can predict changes in vibrational frequencies (IR and Raman spectra) and NMR chemical shifts upon complexation. For instance, the protons on the triphenylene molecule are expected to experience a downfield shift in the ¹H NMR spectrum due to the deshielding effect of the nearby electron-withdrawing picric acid.

Photophysical phenomena such as fluorescence quenching can also be rationalized through computational models. In many charge-transfer complexes, the fluorescence of the donor (triphenylene) is quenched upon complexation due to the efficient charge-transfer de-excitation pathway.

Rational Design Principles for Charge-Transfer Systems

The insights gained from theoretical and computational studies on the this compound complex can be extrapolated to establish rational design principles for new charge-transfer systems with tailored properties. jetir.orgacs.orgrsc.org

Tuning Donor and Acceptor Strength: The energy of the charge-transfer band is directly related to the ionization potential of the donor and the electron affinity of the acceptor. By systematically modifying the donor (e.g., by introducing electron-donating substituents on the triphenylene core) or the acceptor (e.g., by varying the number and type of electron-withdrawing groups on the phenol ring), the color and electronic properties of the resulting complex can be fine-tuned.

Controlling Molecular Packing: The solid-state properties of charge-transfer materials, such as conductivity, are highly dependent on the molecular packing in the crystal lattice. Computational crystal structure prediction can help in designing molecules that will self-assemble into desired packing motifs (e.g., segregated vs. mixed stacks) to optimize charge transport pathways. tudelft.nlresearchgate.net

Enhancing Stability and Solubility: The introduction of bulky substituents can be used to enhance the solubility of the complex and to sterically hinder unwanted side reactions or aggregation, thereby improving the processability and stability of materials derived from these complexes. elsevierpure.com

Modulating Intermolecular Interactions: The strategic placement of functional groups capable of forming specific interactions like hydrogen bonds or halogen bonds can be used to control the geometry and stability of the charge-transfer complex, providing an additional level of control over the material's properties. nih.gov

Through the iterative cycle of computational prediction and experimental validation, it is possible to rationally design novel charge-transfer systems based on the triphenylene and picric acid scaffolds for applications in electronics, sensing, and optics.

Mechanistic Pathways of Charge Transfer and Complex Formation

Electron Donor-Acceptor (EDA) Interaction Mechanisms

The primary driving force for the formation of the 2,4,6-Trinitrophenol;triphenylene (B110318) complex is the electron donor-acceptor (EDA) interaction. In this partnership, triphenylene acts as the electron donor, and TNP, with its electron-withdrawing nitro groups, serves as the electron acceptor.

According to Mulliken's charge-transfer theory, the interaction between an electron donor (D) and an electron acceptor (A) results in a new molecular entity, the EDA complex, which exhibits a characteristic charge-transfer absorption band in its electronic spectrum. The ground state of the complex can be described by a wave function that is a resonance hybrid of the non-bond state (D, A) and the dative state (D⁺-A⁻).

While direct experimental application of Mulliken's theory to the 2,4,6-Trinitrophenol;triphenylene complex is not extensively documented in the reviewed literature, studies on analogous systems involving TNP with other donor molecules provide a strong basis for its applicability. For instance, spectroscopic and computational studies on charge-transfer complexes of TNP with various donor molecules have shown the formation of new absorption bands, which are attributed to the charge-transfer phenomenon. ejournal.by

Computational studies, such as those employing Density Functional Theory (DFT), on similar donor-acceptor systems have been used to calculate the HOMO and LUMO energy levels, the energy gap (ΔE), and the extent of charge transfer. ejournal.byresearchgate.net These parameters are crucial in quantifying the strength and nature of the EDA interaction as described by Mulliken's theory.

Table 1: Theoretical Parameters for Donor-Acceptor Interactions in Similar Systems

| Donor | Acceptor | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO) (eV) | Reference |

| Triamterene | 2,4,6-Trinitrophenol | - | - | - | ejournal.by |

| 2,3,6,7,10,11-hexamethoxytriphenylene | 1,4,5,8,9,12-hexaazatriphenylenehexacarbonitrile | -2.2 | - | - | rug.nl |

Proton-coupled electron transfer (PCET) is a mechanism where an electron and a proton are transferred in a single concerted step or in separate, sequential steps. mdpi.comnih.gov In the context of the this compound complex, the phenolic proton of TNP introduces the possibility of PCET.

The hydroxyl group on the TNP molecule can act as a proton donor. Upon formation of the charge-transfer complex, the transfer of an electron from triphenylene to TNP increases the electron density on the TNP molecule. This, in turn, can influence the acidity of the phenolic proton, potentially facilitating its transfer. While direct evidence of PCET in the this compound system is not explicitly reported, the fundamental components for such a pathway are present. Studies on other systems involving phenols and electron acceptors have highlighted the importance of PCET in their reaction mechanisms. rsc.orgscielo.org.bo The rate and likelihood of PCET would be dependent on factors such as the distance between the proton donor and acceptor sites and the dynamics of the hydrogen bond. rsc.org

Role of Intermediates in Co-crystallization Processes

The formation of a stable co-crystal of 2,4,6-Trinitrophenol and triphenylene from solution or through grinding involves the formation of transient or intermediate species. The initial interaction in solution likely leads to the formation of soluble charge-transfer complexes. The stoichiometry of these initial adducts can vary, with studies on similar systems showing the formation of both 1:1 and 2:1 complexes in solution. nih.gov

The transition from these solution-phase intermediates to a solid co-crystal is a critical step. The intermolecular interactions, including π-π stacking between the aromatic rings of TNP and triphenylene, and potentially hydrogen bonding involving the phenolic group of TNP, play a crucial role in the self-assembly and nucleation process. The specific arrangement of the molecules in the crystal lattice is dictated by the optimization of these non-covalent interactions.

Influence of Environmental Factors on Interaction Dynamics

The dynamics of the charge-transfer interaction and complex formation between 2,4,6-Trinitrophenol and triphenylene are sensitive to environmental factors such as the solvent, temperature, and concentration.

The choice of solvent can significantly impact the stability and stoichiometry of the charge-transfer complex. nih.gov Polar solvents may solvate the individual donor and acceptor molecules, potentially weakening the charge-transfer interaction. Conversely, non-polar solvents are often favored for studying and crystallizing such complexes. The solubility of both TNP and triphenylene in the chosen solvent is a critical parameter for successful co-crystallization.

Temperature can affect both the equilibrium constant of the charge-transfer complex formation and the kinetics of co-crystallization. For many charge-transfer complexes, the association constant decreases with increasing temperature, indicating an exothermic process.

The relative concentrations of the donor and acceptor molecules are also a key determinant in the formation of the complex and can influence the stoichiometry of the resulting co-crystal.

Table 2: Environmental Factors Influencing TNP Complexation (Analogous Systems)

| Factor | Observation | System | Reference |

| Solvent | Formation of 1:1 and 2:1 adducts observed in 1,2-dichloroethane. | TNP with aza-substituted macrocycles | nih.gov |

| Analyte Concentration | Luminescence quenching of a sensor is dependent on the concentration of TNP. | Cd(II) Coordination Polymer with TNP | mdpi.com |

Note: This table provides examples of environmental influences on TNP complexation with other molecules, illustrating the general principles that would apply to the triphenylene system.

Advanced Analytical Methodologies for Complex Characterization

Mass Spectrometry Techniques for Adduct Analysis

Mass spectrometry (MS) is a cornerstone for the analysis of molecular adducts, providing invaluable information on the mass and structure of the 2,4,6-trinitrophenol;triphenylene (B110318) complex. The choice of ionization technique is critical for preserving the non-covalent interactions within the cocrystal during analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of non-covalent complexes like the 2,4,6-trinitrophenol;triphenylene adduct. copernicus.org This method allows for the transfer of intact supramolecular assemblies from solution to the gas phase, enabling the direct observation of the cocrystal's molecular ion. The formation of adduct ions is a common phenomenon in ESI-MS, and the specific ions observed depend on factors such as the analyte's molecular structure, ion affinity, and the solvent system used. researchgate.net

In the context of the this compound cocrystal, ESI-MS can be employed to confirm the stoichiometry of the adduct and to study its stability in the gas phase. The technique is sensitive enough to detect low levels of adducts, which is crucial for understanding the initial stages of cocrystal formation. researchgate.net Furthermore, coupling liquid chromatography with ESI-MS (LC-ESI-MS) allows for the separation of the cocrystal from its individual components and any impurities prior to mass analysis, providing a comprehensive profile of the sample. researchgate.netnih.gov

| Parameter | Description | Relevance to this compound Analysis |

| Ionization Mode | Typically positive or negative ion mode. For the this compound adduct, both modes could be explored to determine the most sensitive and informative approach. | Determines which ions are detected and their fragmentation patterns. |

| Solvent System | The choice of solvent can influence the stability of the adduct and the efficiency of ionization. researchgate.net | Optimization is key to preserving the non-covalent complex during analysis. |

| Adduct Ions | Formation of ions such as [M+H]+, [M+Na]+, or [M+NH4]+. copernicus.orgresearchgate.netnih.gov | Provides information on the molecular weight and potential interactions with solvent components. |

| Fragmentation | Collision-induced dissociation (CID) can be used to probe the strength of the non-covalent interactions within the adduct. | Offers insights into the stability and structure of the cocrystal. |

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) serves as a complementary technique to ESI-MS, particularly for less polar and more volatile analytes. jfda-online.com In APCI, ionization occurs in the gas phase through chemical reactions with reagent ions, which can provide different fragmentation patterns and sensitivities compared to ESI. jfda-online.com

For the this compound system, APCI-MS can be valuable for confirming the molecular weight and for obtaining structural information through fragmentation analysis. The technique's tolerance to different sample matrices can also be advantageous. jfda-online.com Tandem mass spectrometry (MS/MS) experiments using APCI can help elucidate the fragmentation pathways of the adduct, providing further structural details. copernicus.orgamanote.com

| Parameter | Description | Relevance to this compound Analysis |

| Ionization Source | Corona discharge needle creates reagent ions from the solvent vapor. jfda-online.com | Different ionization mechanism compared to ESI can yield complementary data. |

| Vaporizer Temperature | Optimized to ensure efficient vaporization of the analyte without thermal degradation. copernicus.org | Critical for obtaining a strong signal of the intact adduct. |

| Fragmentation | Can be controlled by varying the collision energy in the mass spectrometer. | Provides structural information about the individual components and their interaction. |

| Sensitivity | Can be more sensitive for certain classes of compounds compared to ESI. jfda-online.com | May offer advantages for detecting trace levels of the cocrystal or related impurities. |

Time-Resolved Spectroscopic Techniques for Dynamics

Understanding the formation and excited-state dynamics of the this compound cocrystal is crucial for its application in areas like optics and electronics. Time-resolved spectroscopic techniques are powerful tools for probing these ultrafast processes. rsc.orgnih.gov

Techniques such as transient absorption spectroscopy can be used to follow the evolution of the system after photoexcitation. rsc.org By monitoring the changes in the absorption spectrum on femtosecond to nanosecond timescales, it is possible to identify transient species, determine their lifetimes, and map out the deactivation pathways of the excited state. This information is vital for understanding the photophysical properties of the cocrystal, including charge transfer and energy transfer processes that may occur between the 2,4,6-trinitrophenol and triphenylene moieties.

In Situ Monitoring of Crystallization and Transformation

The ability to monitor the crystallization and any subsequent phase transformations of the this compound cocrystal in real-time is essential for controlling the final product's quality. In situ monitoring techniques provide a window into the dynamic processes occurring during cocrystal formation.

Spectroscopic methods like Raman and Fourier-transform infrared (FTIR) spectroscopy are particularly useful for in situ monitoring. These techniques can track changes in the vibrational modes of the molecules as they assemble into the cocrystal lattice. This allows for the identification of different polymorphic forms and the monitoring of the conversion from individual components to the final cocrystal product. Structural transformations within the crystal can also be observed. nih.gov

Process Analytical Technology (PAT) Integration for Material Synthesis Optimization

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. mt.comispe.orgnih.gov The integration of PAT is crucial for optimizing the synthesis of the this compound cocrystal, ensuring consistent quality and yield. researchgate.net

By implementing in-situ and online analytical tools, such as those mentioned in the previous sections, it is possible to gain a deep understanding of the synthesis process. americanpharmaceuticalreview.com This data-rich approach allows for the identification of critical process parameters (CPPs) that influence the critical quality attributes (CQAs) of the final product, such as crystal size, morphology, and purity. mt.com

| PAT Tool | Application in this compound Synthesis | Benefit |

| In-line Spectroscopy (Raman, NIR) | Real-time monitoring of cocrystal formation and concentration. americanpharmaceuticalreview.com | Enables precise control over the crystallization endpoint and ensures batch-to-batch consistency. |

| Particle Size Analysis | Online measurement of crystal size distribution. | Optimizes properties like flowability and dissolution rate of the final product. |

| Multivariate Data Analysis | Correlation of process parameters with product quality attributes. ispe.org | Facilitates the development of robust and optimized manufacturing processes. |

The application of these advanced analytical methodologies provides a comprehensive understanding of the this compound cocrystal, from its fundamental molecular interactions to its bulk material properties. This knowledge is indispensable for the rational design and controlled synthesis of this and other complex molecular materials.

Applications in Advanced Materials Science and Functional Assemblies

Optoelectronic Properties of Charge-Transfer Adducts

The formation of a charge-transfer complex between 2,4,6-trinitrophenol and triphenylene (B110318) involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the triphenylene (donor) to the lowest unoccupied molecular orbital (LUMO) of the 2,4,6-trinitrophenol (acceptor). This interaction fundamentally alters the electronic structure and gives rise to novel optoelectronic characteristics.

Charge-transfer complexes are a significant class of organic semiconductors. The electrical conductivity in these materials is contingent on the degree of charge transfer in the ground state and the stacking arrangement of the donor and acceptor molecules in the crystal lattice. For the 2,4,6-trinitrophenol;triphenylene adduct, the planar nature of both molecules facilitates π-π stacking, creating columns of alternating donor and acceptor units.

This columnar structure is crucial for charge transport. chemicalbook.com Theoretical studies on related systems show that even a fractional charge transfer in the ground state can be sufficient for materials to exhibit semiconducting or conducting properties. nih.gov The overlapping π-orbitals along the stacks provide a pathway for the movement of charge carriers (electrons and holes) under the influence of an electric field. The efficiency of charge transport is governed by the distance between the stacked molecules and their relative orientation, which together determine the electronic coupling.

| Component | Role in Complex | Key Structural Feature | Contribution to Conductivity |

| Triphenylene | Electron Donor | Extended π-electron system | Provides mobile charge carriers (holes) |

| 2,4,6-Trinitrophenol | Electron Acceptor | Electron-withdrawing nitro groups | Facilitates charge separation and provides pathways for electron transport |

Organic crystalline materials that lack a center of symmetry can exhibit significant second-order non-linear optical (NLO) effects, such as second-harmonic generation (SHG). Picric acid is well-known for forming NLO-active crystals with a variety of organic molecules. researchgate.netijpcbs.com The formation of a charge-transfer complex can induce a non-centrosymmetric crystal packing, which is a key requirement for NLO activity. ijpcbs.com

The intramolecular charge transfer from the donor (triphenylene) to the acceptor (picric acid) creates a large dipole moment. When these dipoles are aligned in a non-centrosymmetric fashion within the crystal lattice, the material can exhibit a strong macroscopic NLO response. Research on various picrate (B76445) crystals has shown that they possess wide optical transparency windows and high resistance to optical damage, which are highly desirable properties for NLO applications. ijpcbs.com

The absorption of light by the charge-transfer complex can promote an electron from the HOMO (localized on the triphenylene) to the LUMO (localized on the picric acid), creating an excited state. This photoinduced electron transfer generates separated charge carriers—an electron and a hole—which can contribute to electrical conductivity. This phenomenon, known as photoconductivity, makes the material sensitive to light.

While specific data on light-emitting devices using this exact complex is limited, the principles of charge-transfer emission are relevant. In some CT complexes, the radiative recombination of the photogenerated electron and hole can lead to the emission of light at a wavelength longer than the absorption wavelengths of the individual components. This emission is characteristic of the charge-transfer state.

Supramolecular Frameworks and Molecular Recognition Phenomena

The formation of the this compound adduct is a classic example of molecular recognition, where the electron-rich surface of triphenylene is specifically recognized by the electron-deficient picric acid molecule. This recognition is driven by a combination of non-covalent interactions, primarily π-π stacking and, in some cases, hydrogen bonding.

Triphenylene and its derivatives are known to self-assemble into ordered columnar structures through strong π-π interactions. chemicalbook.com The introduction of 2,4,6-trinitrophenol complements this tendency, co-assembling into a well-defined, alternating D-A-D-A (Donor-Acceptor) supramolecular framework. The stability and structure of this framework are dictated by the precise geometry of the interacting orbitals. This ordered packing is fundamental to the material's bulk properties, including its electronic and optical characteristics. The specificity of the interaction between picric acid and π-donors is also harnessed in the design of supramolecular sensors for the detection of nitroaromatic compounds. rsc.org

| Interaction Type | Description | Role in Assembly |

| π-π Stacking | Overlap of the aromatic π-systems of the donor (triphenylene) and acceptor (picric acid). | The primary driving force for the formation of alternating columnar stacks. |

| Charge Transfer | Partial transfer of electron density from the electron-rich triphenylene to the electron-poor picric acid. | Stabilizes the stacked structure and defines the electronic properties. |

| Hydrogen Bonding | Potential interaction involving the phenolic -OH group of picric acid and acceptor sites. | Can provide additional stability and directionality to the crystal packing. rsc.orgnih.gov |

Catalytic Activity in Chemical Transformations (if specific to this compound, framed academically)

There is limited specific information in the reviewed literature regarding the catalytic activity of the this compound complex itself. Research in this area has more commonly focused on the photocatalytic degradation of 2,4,6-trinitrophenol using semiconductor catalysts like TiO₂ or ZnO, rather than using the charge-transfer complex as the catalyst.

Energy Transfer and Photosensitization Phenomena

Energy transfer is intrinsic to the function of the this compound charge-transfer complex. Upon absorbing a photon of appropriate energy, the complex is excited to a charge-transfer state. This process can be described as a photoinduced energy transfer, where the energy of the photon is used to move an electron from the donor to the acceptor.

This phenomenon is the basis for the fluorescence quenching often observed when an electron donor is introduced to a fluorescent electron acceptor (or vice versa). In the context of sensing, for instance, a fluorescent triphenylene derivative could be "turned off" or quenched upon binding with picric acid, as the de-excitation pathway changes from fluorescence to a non-radiative charge-transfer process. rsc.org

Photosensitization is a process where a molecule absorbs light and transfers the energy to another molecule, which then undergoes a chemical reaction. chemicalbook.com While the this compound complex is photoactive, its role as a photosensitizer for other reactions is not extensively documented. The primary energy transfer pathway is the internal charge transfer between its own components.

Future Research Directions and Unresolved Challenges

Development of Novel Synthetic Strategies for Tailored Supramolecular Structures

The synthesis of cocrystals and molecular complexes has traditionally relied on methods like slow solvent evaporation and solid-state grinding. oapen.orgnih.gov While effective, these techniques often offer limited control over the final crystal morphology and can be difficult to scale. A significant future direction lies in moving beyond simple one-step self-assembly towards more sophisticated, multi-step synthetic approaches that allow for the precise construction of tailored supramolecular architectures. acs.orgresearchgate.net

This paradigm shift, inspired by the complexity of total synthesis in organic chemistry, involves a sequence of noncovalent and covalent reactions to guide the assembly process. researchgate.net Such strategies could involve:

Orthogonal Directed-Assembly: Utilizing multiple, non-interfering recognition motifs to control the assembly in a stepwise manner. acs.org

Mechanochemistry: Expanding on grinding techniques, methods like hot-melt extrusion (HME) offer a solvent-free, continuous process that is highly promising for large-scale synthesis. acs.org Investigating the influence of HME parameters such as temperature and screw speed on the cocrystallization of the 2,4,6-trinitrophenol;triphenylene (B110318) system is a key research avenue.

Solution-Based Reaction Crystallization: This method controls nucleation and growth by manipulating the solubility of the components and the final complex, offering another lever of control over the final product. oapen.org

The goal is to develop a robust synthetic toolbox that enables the predictable formation of the 2,4,6-trinitrophenol;triphenylene complex with desired polymorphisms, stoichiometries, and physical forms.

| Synthetic Strategy | Description | Potential Advantages for this compound |

| Stepwise Noncovalent Synthesis | A multi-step approach where components are assembled sequentially to build complex structures. acs.orgresearchgate.net | Enhanced control over polymorphism and defect density. |

| Hot-Melt Extrusion (HME) | A solvent-free, mechanochemical process where components are mixed and heated in an extruder. acs.org | Scalability, continuous manufacturing, and potential for amorphous solid dispersions. acs.org |

| Reaction Cocrystallization | Cocrystal formation is driven by mixing non-stoichiometric concentrations to generate supersaturation. oapen.org | Control over nucleation and growth, suitable for components with different solubilities. |

| Liquid-Assisted Grinding | Grinding components with a small amount of liquid to facilitate molecular diffusion and cocrystal formation. oapen.org | Increased reaction rates compared to neat grinding and access to novel polymorphs. |

Advanced Characterization of Transient States and Dynamic Processes

The charge-transfer interaction at the heart of the this compound complex is an ultrafast process. The formation of excited states, charge separation, and recombination occur on picosecond or even femtosecond timescales. nih.gov A significant challenge is to experimentally capture these fleeting events to build a complete picture of the complex's dynamic behavior.

Future research must employ advanced, time-resolved spectroscopic techniques to probe these transient states. nih.gov These methods can reveal crucial information about energy transfer pathways and the lifetimes of excited states. acs.orgnih.gov

Key techniques include:

Pump-Probe Spectroscopy: Using a laser pulse (pump) to excite the sample and a second, delayed pulse (probe) to monitor the subsequent changes in absorption or emission, this technique can track the evolution of transient species with femtosecond resolution. nih.govnih.gov This could determine the lifetime of the charge-transfer excited state in the this compound complex. nih.gov

Time-Resolved Photoluminescence (TRPL): This method measures the decay of fluorescence or phosphorescence over time, providing insight into the dynamics of radiative recombination and the lifetime of emissive charge-transfer states. researchgate.net

Two-Dimensional Electronic Spectroscopy (2D-ES): A powerful technique that can unravel the couplings between different electronic states and map the flow of energy within the supramolecular structure on an ultrafast timescale. acs.org

Time-Resolved X-ray and Electron Diffraction: These emerging techniques have the potential to provide direct structural information on transient species, offering a "molecular movie" of the charge-transfer process as it unfolds.

By applying these advanced methods, researchers can move beyond a static picture of the complex and develop a detailed understanding of its photophysics.

Integration of Multi-Scale Computational Modeling for Predictive Understanding

Computational modeling is an indispensable tool for understanding the forces that govern the formation of the this compound complex and for predicting its properties. While methods like Density Functional Theory (DFT) have been successfully used to analyze the intermolecular interactions, such as hydrogen bonding and π-π stacking, and the resulting charge distribution in similar cocrystals, future work requires a more integrated, multi-scale approach. tandfonline.com

Future computational research should focus on:

Enhanced Sampling Molecular Dynamics (MD): Techniques like Metadynamics and Replica Exchange MD can overcome the timescale limitations of conventional MD to simulate the entire self-assembly process, revealing the thermodynamic and kinetic landscape of cocrystallization. mdpi.com This can help predict the most stable polymorphs and identify kinetic traps.

Quantum Dynamics: To accurately model the charge-transfer process itself, time-dependent quantum methods are necessary. Simulating pump-probe transient absorption spectra can provide a direct link between theoretical models and experimental observables, offering a deeper interpretation of spectroscopic data. nih.gov

Machine Learning and AI: The burgeoning field of artificial intelligence can accelerate the discovery process by developing more accurate force fields for simulations and by predicting cocrystal formation from the properties of the individual components. mdpi.com

Combining these advanced simulation techniques will enable a shift from rationalizing existing results to predicting the structure, dynamics, and properties of novel complexes before they are synthesized. tandfonline.comtandfonline.com

| Computational Method | Application to this compound | Key Insights |

| Density Functional Theory (DFT) | Calculation of ground-state geometry, interaction energies, and electronic structure. tandfonline.com | Nature of H-bonds and π-π stacking, charge distribution, Mulliken charges. tandfonline.com |

| Molecular Dynamics (MD) | Simulation of the self-assembly process and dynamics in solution or solid state. mdpi.com | Pathways of crystal nucleation and growth, mechanical properties. |

| Enhanced Sampling (e.g., Metadynamics) | Exploration of free energy landscapes of cocrystallization. mdpi.comtandfonline.com | Prediction of stable polymorphs, understanding kinetic barriers. |

| Time-Dependent DFT (TD-DFT) | Simulation of excited states and electronic spectra. | Prediction of UV-Vis spectra, analysis of charge-transfer excitations. |

| Markov State Models (MSM) | Building kinetic models from long MD trajectories. mdpi.comtandfonline.com | Elucidation of transition rates between different conformational or assembled states. |

Exploration of New Material Science Applications based on Charge-Transfer Properties

The defining feature of the this compound complex is its charge-transfer character, where electron density moves from the electron-rich triphenylene to the electron-poor 2,4,6-trinitrophenol. This property is the foundation for potential applications in materials science, which remain largely unexplored.

Future research should be directed towards harnessing these properties:

Nonlinear Optical (NLO) Materials: Cocrystallization is a widely used technique to create materials with enhanced NLO properties. numberanalytics.com The significant charge transfer in the complex makes it a candidate for applications like second-harmonic generation (SHG), which requires non-centrosymmetric crystal structures. numberanalytics.com Synthetic strategies aimed at controlling crystal symmetry are crucial here.

Organic Semiconductors: Charge-transfer complexes are the basis for many organic electronic devices. Investigating the charge mobility and conductivity of the this compound complex, both in single-crystal form and in thin films, is a critical step towards evaluating its potential in field-effect transistors or sensors.

Fluorescence-Based Sensing: The formation of the charge-transfer complex can lead to fluorescence quenching of the triphenylene moiety. This phenomenon could be exploited to develop selective sensors for 2,4,6-trinitrophenol, a compound of environmental and security interest. researchgate.netresearchgate.net Research into the sensitivity and selectivity of this quenching response is needed. researchgate.net

Addressing Scalability and Reproducibility in Molecular Complex Synthesis

A major hurdle in translating discoveries in supramolecular chemistry to real-world applications is the challenge of producing materials on a large scale with high fidelity. Issues of scalability and reproducibility are paramount for the this compound system. acs.orgresearchgate.net

Unresolved challenges that require focused research include:

Scalability: Many lab-scale cocrystallization methods, like slow evaporation from small volumes of solvent, are not readily transferable to industrial production. oapen.org Future work must focus on developing and optimizing continuous manufacturing processes, such as hot-melt extrusion or continuous solution crystallization, which offer better control and higher throughput. acs.org

Reproducibility: Supramolecular assemblies are highly sensitive to subtle variations in experimental conditions, such as solvent, temperature, and concentration. acs.orgresearchgate.net This can lead to different polymorphs or even failure to form the complex at all. A key research goal is to define the precise experimental parameters that ensure the reproducible formation of the desired crystalline phase. This involves detailed phase diagram studies and a rigorous quantification of molecular complexity. nih.gov

Polymorph Control: The existence of multiple crystal forms (polymorphism) with different physical properties is common. Characterizing the different possible polymorphs of the this compound complex and developing methods to selectively crystallize a single, desired form is a significant challenge that must be overcome for any practical application.

Addressing these fundamental challenges in chemical manufacturing and materials characterization will be essential to unlock the technological potential of the this compound molecular complex.

Q & A

Q. What are the key steps in synthesizing 2,4,6-trinitrophenol, and how can crystallization be optimized?

The synthesis involves nitration of phenol sulfonic acid, followed by controlled cooling to promote crystal growth. Vacuum filtration and repeated washing with distilled water yield purified crystals. To optimize crystallization, maintain a slow cooling rate (≤1°C/min) and ensure supersaturation by evaporating solvents under reduced pressure. Crystals should be stored under excess distilled water to prevent desiccation and accidental detonation .

Q. What safety protocols are critical when handling 2,4,6-trinitrophenol in laboratory settings?

- Storage: Always keep the compound wet (≥10% water content) or in solution to prevent crystallization, which increases explosion risk. Use non-metallic containers (e.g., glass or polyethylene) to avoid metal picrate formation .

- PPE: Wear nitrile or neoprene gloves and Tychem® Responder® suits to prevent skin contact. Use explosion-proof equipment and non-sparking tools .

- Spill Management: Absorb spills with dry sand and keep the area wet. Evacuate 800 meters for spills and 1,600 meters for fires .

Q. How does the acidity of 2,4,6-trinitrophenol compare to other nitrophenols, and what methods validate its pKa?

2,4,6-Trinitrophenol (picric acid) is significantly more acidic (pKa ≈ 0.3) than mono- or di-nitrophenols due to electron-withdrawing nitro groups stabilizing the phenoxide ion. Acidity is validated via potentiometric titration in non-aqueous solvents (e.g., DMSO) or UV-Vis spectroscopy monitoring deprotonation .

Q. What analytical techniques are recommended for characterizing 2,4,6-trinitrophenol purity?

Q. What structural data are available for triphenylene derivatives?

NIST provides crystallographic data for triphenylene (e.g., dodecahydrotriphenylene), including bond lengths, angles, and torsional parameters. Characterization relies on X-ray diffraction and NMR spectroscopy, though synthetic details are limited in open literature .

Advanced Research Questions

Q. How do metal-organic frameworks (MOFs) enhance the detection sensitivity of 2,4,6-trinitrophenol in aqueous environments?

Luminescent MOFs (e.g., Zn/Cd-based frameworks) exploit Förster resonance energy transfer (FRET) and electrostatic interactions with TNP. Their porous structure concentrates analytes, achieving sub-ppm detection limits. For example, a benzene-cored tetraphenylethene MOF detects TNP at 0.1 µM in water .

Q. What mechanisms underlie the fluorescence quenching of probes when detecting 2,4,6-trinitrophenol?

Quenching occurs via photoinduced electron transfer (PET) from the probe’s excited state to TNP’s electron-deficient aromatic ring. Competitive absorption (inner filter effect) and static quenching (ground-state complexation) further reduce emission intensity. Probes like conjugated microporous polymers show selectivity over nitroaromatic isomers .

Q. How do environmental factors influence the biodegradation pathways of 2,4,6-trinitrophenol?

Microbial degradation by Rhodococcus erythropolis involves initial hydrogenation to hydride-Meisenheimer complexes, followed by enzymatic reduction to aminodinitrophenols. Anaerobic conditions and neutral pH (6–8) favor pathway efficiency, while metal ions (e.g., Cu²⁺) inhibit enzyme activity .

Q. What experimental strategies mitigate metal picrate formation during 2,4,6-trinitrophenol storage?

Q. How can conflicting data from fluorescence and chromatographic detection methods be reconciled?

Discrepancies arise from matrix effects (e.g., organic solvents interfering with fluorescence) or degradation during HPLC analysis. Cross-validate results using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products